5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride
CAS No.:
Cat. No.: VC17195317
Molecular Formula: C7H4ClFN2O2S
Molecular Weight: 234.64 g/mol
* For research use only. Not for human or veterinary use.
![5-Fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride -](/images/structure/VC17195317.png)
Specification
Molecular Formula | C7H4ClFN2O2S |
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Molecular Weight | 234.64 g/mol |
IUPAC Name | 6-fluoro-1H-benzimidazole-2-sulfonyl chloride |
Standard InChI | InChI=1S/C7H4ClFN2O2S/c8-14(12,13)7-10-5-2-1-4(9)3-6(5)11-7/h1-3H,(H,10,11) |
Standard InChI Key | QSYMNGOAFMVLOR-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1F)NC(=N2)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a benzimidazole ring system fused with a benzene ring, substituted with a fluorine atom at the 5-position and a sulfonyl chloride group (-SO₂Cl) at the 2-position. Key structural features include:
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Benzimidazole backbone: A bicyclic structure with nitrogen atoms at positions 1 and 3.
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Fluorine substituent: Introduces electron-withdrawing effects, altering electronic density and reactivity.
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Sulfonyl chloride group: A highly reactive electrophilic center enabling nucleophilic substitution reactions.
Table 1: Calculated Physicochemical Properties
Property | Value |
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Molecular Formula | C₇H₄ClFN₂O₂S |
Molecular Weight | 234.63 g/mol (calculated) |
Melting Point | 44–47°C (estimated)* |
Solubility | Low in water; soluble in DCM |
*Based on analog data . |
Spectroscopic Signatures
While experimental spectral data for the 5-fluoro derivative remains unpublished, analogs exhibit characteristic patterns:
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¹H-NMR: Aromatic protons resonate between δ 7.5–8.0 ppm, with splitting patterns dependent on fluorine coupling .
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Mass Spectrometry: Expected base peak at m/z = 234 (M⁺), with fragmentation pathways involving loss of SO₂Cl (93 amu) and HF (20 amu).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 5-fluoro-1H-benzo[d]imidazole-2-sulfonyl chloride likely follows a two-step protocol derived from methods for non-fluorinated analogs :
Step 1: Preparation of 5-Fluoro-1H-benzo[d]imidazole
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Condensation of 4-fluoro-1,2-diaminobenzene with formic acid under reflux yields the benzimidazole core.
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Purification via recrystallization from ethanol/water mixtures.
Step 2: Sulfonation and Chlorination
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Reaction with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane.
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Quenching with ice water followed by filtration and drying.
Reaction Scheme:
Industrial Manufacturing
Continuous flow reactors are employed for scalable production, optimizing:
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Temperature Control: Maintained at ≤5°C to minimize side reactions.
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Residence Time: 30–60 minutes for complete conversion.
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Yield: ~70–85% after purification via fractional crystallization .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfonyl chloride group undergoes substitution with amines, alcohols, and thiols:
Electrophilic Aromatic Substitution
The fluorine atom directs incoming electrophiles to the 4- and 6-positions of the benzimidazole ring, enabling further functionalization.
Table 2: Comparative Reactivity of Benzimidazole Derivatives
Compound | Reaction Rate with Aniline (Relative) |
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1H-Benzo[d]imidazole-2-sulfonyl chloride | 1.00 |
5-Fluoro derivative | 1.25–1.40 (estimated) |
Applications in Scientific Research
Medicinal Chemistry
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Antimicrobial Agents: Fluorinated sulfonyl chlorides inhibit bacterial quorum sensing by targeting the PqsR receptor in Pseudomonas aeruginosa .
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Kinase Inhibitors: The sulfonamide derivatives show promise in blocking ATP-binding pockets of oncogenic kinases.
Materials Science
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Polymer Modification: Incorporated into sulfonated polymers for proton-exchange membranes in fuel cells.
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Coordination Chemistry: Acts as a ligand precursor for transition metal complexes with catalytic activity.
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